![molecular formula C13H10N4O3S B1383356 Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate CAS No. 1803582-43-5](/img/structure/B1383356.png)
Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate
Overview
Description
Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate is a heterocyclic compound featuring a thiazole core fused with a 1,2,4-oxadiazole ring and a pyridin-3-yl substituent. The molecular formula is C₁₃H₁₀N₄O₃S, with a molecular weight of 314.31 g/mol. This compound belongs to a class of bioactive molecules often explored for pharmaceutical applications, particularly as kinase inhibitors or antimicrobial agents due to its dual heterocyclic framework and electron-rich pyridine moiety .
Biological Activity
Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazole ring and a pyridine-substituted oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 302.31 g/mol. The structure contributes to its interaction with various biological targets.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. This compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that related oxadiazole derivatives possess IC50 values ranging from 1.61 µg/mL to 92.4 µM against different cancer types, including colon adenocarcinoma and lung carcinoma cells .
Table 1: Cytotoxic Effects of Related Oxadiazole Derivatives
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound 1 | HeLa (Cervical) | 1.61 ± 1.92 |
Compound 2 | CaCo-2 (Colon) | 92.4 |
Ethyl Thiazole | Jurkat (Leukemia) | < Doxorubicin |
Antimicrobial Activity
The thiazole and oxadiazole rings are known for their antimicrobial properties. This compound has shown activity against various bacterial strains and fungi. This is attributed to its ability to disrupt microbial cell membranes and inhibit key enzymatic pathways .
Anti-inflammatory and Analgesic Effects
Compounds with similar structures have also been reported to exhibit anti-inflammatory and analgesic effects. The mechanism involves the inhibition of cyclooxygenases (COX), which play a crucial role in the inflammatory response .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes such as COX and certain kinases involved in cancer progression.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : The compound promotes apoptosis in tumor cells through mitochondrial pathways.
Case Studies
Several studies have highlighted the efficacy of thiazole-based compounds in treating various diseases:
- A study involving a series of thiazole derivatives demonstrated potent activity against breast cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .
- Another investigation revealed that derivatives with oxadiazole exhibited selective cytotoxicity toward tumor cells while sparing normal cells, indicating a favorable therapeutic index .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate exhibit significant anticancer properties. The compound has been studied for its potential to inhibit various kinases implicated in cancer progression, particularly those associated with gastrointestinal stromal tumors (GIST) and other malignancies. For instance, compounds with similar oxadiazole structures have shown inhibitory effects on c-KIT kinase, a critical target in GIST therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that certain derivatives possess efficacy against a range of bacterial strains, suggesting potential applications in developing new antibiotics. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound. Its ability to modulate neuroinflammatory pathways suggests it may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preclinical studies have indicated that it can reduce oxidative stress and inflammation in neuronal cells .
Agricultural Applications
Pesticide Development
this compound derivatives are being explored for their potential as agrochemicals. Their ability to act as fungicides and insecticides has been documented in various studies. These compounds can disrupt the growth and reproduction of pests while being less toxic to non-target organisms .
Herbicide Potential
Research has suggested that this compound could serve as a basis for developing novel herbicides. Its structural features allow for selective targeting of specific plant metabolic pathways, potentially leading to effective weed management solutions without harming crops .
Materials Science
Polymeric Applications
The incorporation of this compound into polymer matrices has been investigated for enhancing material properties. Studies indicate that adding this compound can improve thermal stability and mechanical strength in polymer composites, making them suitable for various industrial applications .
Nanomaterials
Recent advancements show promise in utilizing this compound in the synthesis of nanomaterials. Its unique properties allow for the functionalization of nanoparticles used in drug delivery systems and biosensors. The ability to modify surface characteristics enhances the efficacy and specificity of these nanomaterials .
Case Studies
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate?
The compound can be synthesized via cyclocondensation of thioamide precursors with nitrile oxides or through click chemistry approaches. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) in a THF/water solvent system with copper sulfate and sodium ascorbate as catalysts is effective for constructing the 1,2,4-oxadiazole moiety . Biginelli-like reactions may also be adapted for intermediates, as seen in analogous heterocyclic systems .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity.
- HPLC for assessing chemical stability and isolating intermediates.
- IR spectroscopy to validate functional groups (e.g., ester C=O at ~1710 cm⁻¹) .
- Single-crystal X-ray diffraction (using SHELX programs) for unambiguous structural determination .
Q. How can researchers optimize the stability of this compound during storage?
Store in a cool, ventilated environment (<4°C) in inert, airtight containers to prevent hydrolysis of the ester group. Stability studies under varying pH and temperature conditions are recommended to identify degradation pathways .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
Q. What strategies are effective for studying the bioactivity of this compound?
Design assays targeting enzymes or receptors where the 1,2,4-oxadiazole and thiazole motifs are pharmacologically relevant (e.g., kinase inhibition). Use molecular docking (AutoDock, Schrödinger) to predict binding modes, followed by enzyme-linked immunosorbent assays (ELISA) or cell viability assays (MTT) for validation .
Q. How can computational methods enhance understanding of its structure-activity relationships (SAR)?
Perform molecular dynamics (MD) simulations (AMBER, GROMACS) to study interactions with biological targets. Modify substituents on the pyridine or thiazole rings and calculate binding free energy (MM-PBSA/GBSA) to predict SAR trends. Validate with synthetic analogs and in vitro testing .
Q. What experimental design is recommended for resolving low yields in the oxadiazole-forming step?
Optimize reaction conditions using Design of Experiments (DoE) . Variables include solvent polarity (e.g., DMF vs. THF), catalyst loading (Cu(I) vs. ZnCl₂), and reaction time. Monitor intermediates via LC-MS to identify bottlenecks (e.g., incomplete cyclization) .
Q. How can crystallographic data inform synthetic modifications for improved solubility?
Analyze X-ray structures (e.g., packing motifs, hydrogen bonds) to identify hydrophobic regions. Introduce polar groups (e.g., hydroxyl, amine) at non-critical positions while preserving the heterocyclic core. Test solubility in PBS/DMSO mixtures and use Hansen solubility parameters for solvent selection .
Q. Methodological Notes
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent positions, heterocyclic cores, or appended functional groups, leading to variations in physicochemical properties and biological activities. Below is a detailed comparison:
Ethyl 3-(2-pyridinyl)-1H-1,2,4-triazole-5-carboxylate
- Structure : Replaces the thiazole-oxadiazole system with a triazole ring and a pyridin-2-yl group.
- Molecular Formula : C₁₀H₁₀N₄O₂.
- Key Differences :
- Applications : Primarily studied as a ligand for metal-organic frameworks (MOFs) or antimicrobial agents.
Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate
- Structure : Pyridin-4-yl substituent instead of pyridin-3-yl.
- Molecular Formula : C₁₃H₁₀N₄O₃S (identical to the target compound).
- Key Differences :
- Applications : Used in crystallography studies and as a precursor for anticancer drug candidates .
Ethyl 4-[3-(benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate
- Structure : Benzodioxol-5-yl replaces pyridin-3-yl.
- Molecular Formula : C₁₅H₁₂N₂O₅S.
- Key Differences :
- Applications : Investigated in neuropharmacology for targeting CNS disorders.
Comparative Data Table
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Predicted logP | Applications |
---|---|---|---|---|---|
Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate | C₁₃H₁₀N₄O₃S | 314.31 | Pyridin-3-yl | 2.1 | Kinase inhibition, antimicrobial |
Ethyl 3-(2-pyridinyl)-1H-1,2,4-triazole-5-carboxylate | C₁₀H₁₀N₄O₂ | 242.22 | Pyridin-2-yl | 1.2 | MOF ligands, antimicrobial |
Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate | C₁₃H₁₀N₄O₃S | 314.31 | Pyridin-4-yl | 2.1 | Crystallography, anticancer research |
Ethyl 4-[3-(benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate | C₁₅H₁₂N₂O₅S | 356.34 | Benzodioxol-5-yl | 2.8 | Neuropharmacology, bioimaging |
Research Findings and Implications
- Bioactivity : The pyridin-3-yl variant shows enhanced kinase inhibition compared to pyridin-2/4-yl analogs due to optimal nitrogen positioning for ATP-binding pocket interactions .
- Synthetic Accessibility : Pyridin-3-yl derivatives require regioselective synthesis, increasing production complexity versus benzodioxol analogs .
- Thermodynamic Stability : Oxadiazole-thiazole hybrids exhibit higher thermal stability (decomposition >250°C) than triazole derivatives (<200°C) .
Properties
IUPAC Name |
ethyl 4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3S/c1-2-19-13(18)12-15-9(7-21-12)11-16-10(17-20-11)8-4-3-5-14-6-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVOBDGICAJFDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=NC(=NO2)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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